molecular formula C13H14ClN3O2S2 B12491088 2-(2-chlorophenoxy)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(2-chlorophenoxy)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B12491088
M. Wt: 343.9 g/mol
InChI Key: CVGJZFTZHGKZCT-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 5-(propan-2-ylsulfanyl)-1,3,4-thiadiazole-2-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenoxy ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-5’-isopropyl-2’-methylacetanilide
  • 2-(2-chlorophenoxy)-2-methylpropanoyl chloride

Uniqueness

Compared to similar compounds, 2-(2-chlorophenoxy)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H14ClN3O2S2

Molecular Weight

343.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H14ClN3O2S2/c1-8(2)20-13-17-16-12(21-13)15-11(18)7-19-10-6-4-3-5-9(10)14/h3-6,8H,7H2,1-2H3,(H,15,16,18)

InChI Key

CVGJZFTZHGKZCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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